2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide
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Overview
Description
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide is a chemical compound with a complex structure that includes a benzamide core, a chlorophenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl mercaptan with acetic anhydride to form 3-chlorophenylmethylsulfanyl acetate. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzamide core.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid
- 2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzyl alcohol
- 2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzylamine
Uniqueness
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-5-3-4-11(8-12)9-22-10-15(20)19-14-7-2-1-6-13(14)16(18)21/h1-8H,9-10H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVUUGQHWDJWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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